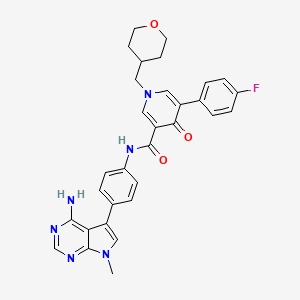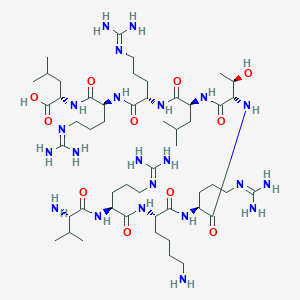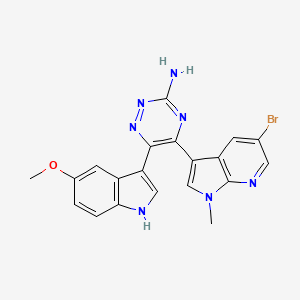![molecular formula C28H21ClF2N2O3S B12398278 3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)
3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PAT-347: is a potent inhibitor of the enzyme autotaxin. Autotaxin is a secreted enzyme responsible for the hydrolysis of lysophosphatidylcholine to bioactive lysophosphatidic acid and choline. The autotaxin-lysophosphatidic acid signaling pathway is implicated in cell survival, migration, and proliferation. Therefore, the inhibition of autotaxin is a recognized therapeutic target for a number of diseases, including fibrotic diseases, cancer, and inflammation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PAT-347 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup. the general approach involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of PAT-347 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for research and therapeutic applications .
化学反应分析
Types of Reactions: PAT-347 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as temperature and pH.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of PAT-347 .
科学研究应用
Chemistry: PAT-347 is used as a tool compound to study the inhibition of autotaxin and its effects on the lysophosphatidic acid signaling pathway. It helps in understanding the role of autotaxin in various biochemical processes .
Biology: In biological research, PAT-347 is used to investigate the cellular and molecular mechanisms underlying diseases such as cancer, fibrosis, and inflammation. It helps in identifying potential therapeutic targets and developing new treatment strategies .
Medicine: PAT-347 has potential therapeutic applications in the treatment of diseases associated with the autotaxin-lysophosphatidic acid signaling pathway. It is being explored for its efficacy in treating fibrotic diseases, cancer, and inflammatory conditions .
Industry: In the pharmaceutical industry, PAT-347 is used in drug discovery and development programs aimed at identifying new autotaxin inhibitors with improved efficacy and safety profiles .
作用机制
PAT-347 exerts its effects by inhibiting the enzyme autotaxin. Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid and choline. By inhibiting autotaxin, PAT-347 reduces the production of lysophosphatidic acid, thereby modulating the signaling pathways involved in cell survival, migration, and proliferation. The molecular targets and pathways involved include the interaction of PAT-347 with key amino acid residues at the active site of autotaxin, leading to the inhibition of its enzymatic activity .
相似化合物的比较
PAT-505: Another potent autotaxin inhibitor with a similar binding mode to PAT-347.
GLPG1690: A clinical-stage autotaxin inhibitor with potential therapeutic applications in fibrotic diseases.
Uniqueness of PAT-347: PAT-347 is unique due to its specific binding interactions with key residues in the active site of autotaxin. These interactions include π–π interactions between its indole moiety and phenylalanine and histidine residues, as well as additional contacts with lysine and tryptophan residues. This unique binding mode contributes to its potent inhibitory activity and therapeutic potential .
属性
分子式 |
C28H21ClF2N2O3S |
|---|---|
分子量 |
539.0 g/mol |
IUPAC 名称 |
3-[6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-spiro[2H-indole-3,1'-cyclopropane]-1-ylethyl)indol-3-yl]sulfanyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C28H21ClF2N2O3S/c1-15-26(37-21-8-4-5-16(23(21)30)27(35)36)17-9-10-19(29)24(31)25(17)32(15)13-22(34)33-14-28(11-12-28)18-6-2-3-7-20(18)33/h2-10H,11-14H2,1H3,(H,35,36) |
InChI 键 |
YFALJJNRFPFPRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1CC(=O)N3CC4(CC4)C5=CC=CC=C53)C(=C(C=C2)Cl)F)SC6=CC=CC(=C6F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)
![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)






![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)

pyrimidine-2,4-dione](/img/structure/B12398270.png)
![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

